molecular formula C20H14F3NOS B2876388 (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 860610-04-4

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2876388
CAS No.: 860610-04-4
M. Wt: 373.39
InChI Key: YAPMDVKYUWDVQY-ZHACJKMWSA-N
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Description

This compound is a thiazole-based enone derivative characterized by a 4-methyl-2-phenyl-substituted thiazole core linked to a propenone side chain terminating in a 3-(trifluoromethyl)phenyl group. The (2E)-configuration of the α,β-unsaturated ketone moiety is critical for its electronic properties, as conjugation between the ketone and the aromatic systems enhances planar rigidity and influences reactivity. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, which may improve metabolic stability and alter intermolecular interactions compared to non-fluorinated analogs . Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NOS/c1-13-18(26-19(24-13)15-7-3-2-4-8-15)17(25)11-10-14-6-5-9-16(12-14)20(21,22)23/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPMDVKYUWDVQY-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the condensation of appropriate thiazole and benzaldehyde derivatives. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Thiazole Substituents Side Chain Modifications Molecular Weight (g/mol) Notable Features
Target Compound 4-methyl, 2-phenyl 3-(trifluoromethyl)phenyl propenone ~363.3 (calculated) High electron deficiency (CF₃)
(2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one 2-(4-chlorophenyl) 3-(dimethylamino)propenone ~331.8 Electron-rich (NMe₂) substituent
(5Z)-2-(4-Methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one 2-(4-methylphenyl) 5-(3-phenylprop-2-enylidene) ~305.4 Extended π-conjugation

Propenone Side Chain Modifications

Variations in the α,β-unsaturated ketone side chain influence conjugation and biological interactions:

Compound Name Side Chain Structure Conjugation Length Pharmacological Relevance
Target Compound 3-(trifluoromethyl)phenyl Moderate Enhanced metabolic stability (CF₃)
(5Z)-3-(2-Methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one Thioxo-thiazolidinone Extended Integrin ligand activity
(4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Hydroxy-methoxyphenyl Short Potential antioxidant properties
  • Biological Implications : The CF₃ group in the target compound may improve blood-brain barrier penetration compared to the hydroxylated analog in , which is more polar. The thioxo group in could facilitate metal coordination, relevant to enzyme inhibition.

Electronic and Steric Considerations

  • CF₃ vs. Chloro/MeO Groups: The CF₃ group’s strong -I effect stabilizes the enone system, reducing oxidation susceptibility compared to electron-donating groups (e.g., NMe₂ in ).
  • Conformational Rigidity: The target compound’s planar enone system, confirmed via crystallography (using SHELX ), contrasts with the non-planar thiazolidinone in , which may adopt puckered conformations.

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